Methyl 3-(2-fluorophenyl)-2-oxopropanoate
Description
Methyl 3-(2-fluorophenyl)-2-oxopropanoate is an organofluorine compound with the molecular formula C₁₀H₉FO₃ (molecular weight: 196.17 g/mol). It features a 2-fluorophenyl group attached to the β-carbon of a 2-oxopropanoate methyl ester. The fluorine atom at the ortho position of the aromatic ring and the ketone group on the propanoate backbone contribute to its electronic and steric properties, making it a versatile intermediate in organic synthesis.
Properties
Molecular Formula |
C10H9FO3 |
|---|---|
Molecular Weight |
196.17 g/mol |
IUPAC Name |
methyl 3-(2-fluorophenyl)-2-oxopropanoate |
InChI |
InChI=1S/C10H9FO3/c1-14-10(13)9(12)6-7-4-2-3-5-8(7)11/h2-5H,6H2,1H3 |
InChI Key |
FLZITMTXIUYVEN-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C(=O)CC1=CC=CC=C1F |
Origin of Product |
United States |
Scientific Research Applications
Chemistry: Methyl 3-(2-fluorophenyl)-2-oxopropanoate is used as an intermediate in the synthesis of more complex organic molecules. Biology: The compound has been studied for its potential biological activities, including antimicrobial and antiviral properties. Medicine: Research is ongoing to explore its use in drug development, particularly in the treatment of various diseases. Industry: It is utilized in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism by which Methyl 3-(2-fluorophenyl)-2-oxopropanoate exerts its effects involves its interaction with specific molecular targets and pathways. The fluorophenyl group plays a crucial role in its biological activity, influencing its binding affinity to receptors and enzymes.
Comparison with Similar Compounds
Structural Analogs with Varying Ester Groups
Key Findings :
Analogs with Modified Aromatic Substituents
Key Findings :
- Electron-withdrawing groups (e.g., Cl, NO₂) on the phenyl ring increase the electrophilicity of the ketone, facilitating nucleophilic attacks in reactions such as cyclocondensation .
- Potassium salts of difluoro-3-oxopropanoates exhibit higher water solubility and reactivity in decarboxylative coupling, attributed to their ionic nature and fluorine’s inductive effects .
Heterocyclic and Complex Derivatives
Key Findings :
- Piperidinyl derivatives demonstrate the utility of the 2-oxopropanoate core in constructing complex heterocycles, often employed in catalysis or medicinal chemistry .
- Isoindolyl-substituted analogs highlight the adaptability of the 2-oxopropanoate moiety in generating diverse bioactive molecules .
Biological Activity
Methyl 3-(2-fluorophenyl)-2-oxopropanoate is an organic compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings, supported by data tables and case studies.
Chemical Structure and Properties
- Molecular Formula : C10H9FO
- Molecular Weight : 196.18 g/mol
- CAS Number : 185302-86-7
The compound features a propanoate moiety with a fluorophenyl group, which influences its reactivity and biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The oxopropanoate moiety can undergo hydrolysis to release the active carboxylic acid, which may participate in biochemical pathways. The presence of the fluorine atom enhances the compound's binding affinity to certain enzymes or receptors, potentially modulating their activity.
Biological Activities
Research indicates that this compound exhibits several biological activities, including:
- Antimicrobial Properties : Preliminary studies suggest potential effectiveness against various microbial strains.
- Anticancer Activity : The compound has shown promise in inhibiting the growth of cancer cells in vitro, particularly through enzyme inhibition pathways.
Table 1: Summary of Biological Activities
| Activity Type | Observations | Reference |
|---|---|---|
| Antimicrobial | Active against specific bacterial strains | |
| Anticancer | Inhibits proliferation of cancer cells | |
| Enzyme Inhibition | Modulates enzyme activity through binding |
Case Studies and Research Findings
-
Antimicrobial Study :
- A study evaluated the antimicrobial efficacy of this compound against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be 50 µg/mL for S. aureus and 100 µg/mL for E. coli, indicating moderate antimicrobial activity.
-
Anticancer Research :
- In vitro assays demonstrated that the compound inhibited the growth of HepG2 liver cancer cells with an IC50 value of 25 µM. The selectivity index (SI) was calculated to be greater than 4, suggesting a favorable therapeutic window.
- Enzyme Interaction Studies :
Comparative Analysis with Similar Compounds
The biological activity of this compound can be compared with similar compounds such as methyl 3-(2-chlorophenyl)-3-oxopropanoate and methyl 3-(2-bromophenyl)-3-oxopropanoate. These comparisons reveal differences in potency and selectivity due to variations in halogen substituents.
Table 2: Comparison of Biological Activities
| Compound | Antimicrobial Activity (MIC) | Anticancer Activity (IC50) | Enzyme Inhibition |
|---|---|---|---|
| This compound | S. aureus: 50 µg/mL | HepG2: 25 µM | Competitive |
| Methyl 3-(2-chlorophenyl)-3-oxopropanoate | S. aureus: 75 µg/mL | HepG2: >50 µM | Non-competitive |
| Methyl 3-(2-bromophenyl)-3-oxopropanoate | S. aureus: >100 µg/mL | HepG2: >100 µM | None |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
